molecular formula C17H17ClN2O3 B5731399 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide

Cat. No. B5731399
M. Wt: 332.8 g/mol
InChI Key: BYPVBBFTYVDZGV-UHFFFAOYSA-N
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Description

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained significant attention in the scientific research community. CLEN is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Due to its potential therapeutic applications, CLEN has been the subject of extensive research in recent years.

Mechanism of Action

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects, including increased insulin sensitivity, improved glucose uptake in skeletal muscle and adipose tissue, and reduced inflammation. Additionally, 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have anti-cancer properties, making it a promising candidate for the development of novel cancer therapeutics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide in lab experiments is its potent inhibitory activity against PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, including:
1. Further investigation of the anti-inflammatory and anti-cancer properties of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, and its potential as a novel cancer therapeutic.
2. Development of more efficient synthesis methods for 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, to improve its availability for research purposes.
3. Investigation of the potential of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide as a therapeutic for other metabolic disorders, such as non-alcoholic fatty liver disease.
4. Development of novel PTP1B inhibitors based on the structure of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide, to improve its potency and selectivity.
5. Investigation of the potential of 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis in vivo.
In conclusion, 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide is a potent inhibitor of PTP1B with potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a promising candidate for further research. The future directions for research on 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide are numerous, and its potential as a novel therapeutic and research tool is exciting.

Synthesis Methods

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-nitrobenzoic acid with 2,6-diethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide by reacting it with acetic anhydride and sodium acetate.

Scientific Research Applications

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. The inhibition of PTP1B by 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide results in increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. Additionally, 5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-10-13(18)8-9-15(14)20(22)23/h5-10H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPVBBFTYVDZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,6-diethylphenyl)-2-nitrobenzamide

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